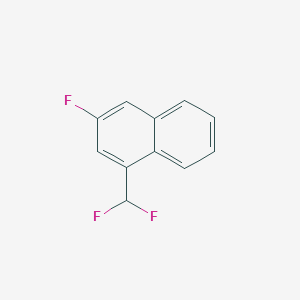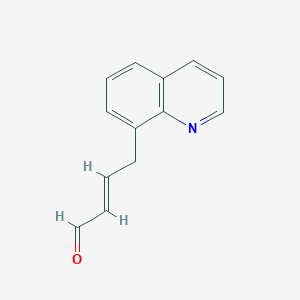
4-(Quinolin-8-yl)but-2-enal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Quinolin-8-yl)but-2-enal is a chemical compound that features a quinoline ring attached to a butenal group. The quinoline ring is a nitrogen-containing heterocyclic aromatic compound, which is known for its wide range of biological activities and applications in medicinal chemistry. The presence of the butenal group adds to the compound’s reactivity and potential for various chemical transformations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Quinolin-8-yl)but-2-enal can be achieved through several methods. One common approach involves the reaction of quinoline derivatives with aldehydes under specific conditions. For example, the reaction of quinoline-8-carbaldehyde with crotonaldehyde in the presence of a base can yield this compound. The reaction typically requires a solvent such as ethanol and is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a commercial scale.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Quinolin-8-yl)but-2-enal can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or further to a hydrocarbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles can be employed under appropriate conditions.
Major Products
Oxidation: Quinoline carboxylic acids.
Reduction: Quinoline alcohols or hydrocarbons.
Substitution: Various substituted quinoline derivatives.
Applications De Recherche Scientifique
4-(Quinolin-8-yl)but-2-enal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-(Quinolin-8-yl)but-2-enal involves its interaction with various molecular targets. The quinoline ring can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit enzymes involved in critical biological pathways, contributing to its antimicrobial and anticancer activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoline: A simpler structure without the butenal group, widely used in medicinal chemistry.
4-(Quinolin-8-yl)but-2-enoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
8-Hydroxyquinoline: Contains a hydroxyl group, known for its metal-chelating properties.
Uniqueness
4-(Quinolin-8-yl)but-2-enal is unique due to the presence of both the quinoline ring and the butenal group, which confer distinct reactivity and potential for diverse chemical transformations. This combination makes it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C13H11NO |
|---|---|
Poids moléculaire |
197.23 g/mol |
Nom IUPAC |
(E)-4-quinolin-8-ylbut-2-enal |
InChI |
InChI=1S/C13H11NO/c15-10-2-1-5-11-6-3-7-12-8-4-9-14-13(11)12/h1-4,6-10H,5H2/b2-1+ |
Clé InChI |
JIVKWPXSLYFGTO-OWOJBTEDSA-N |
SMILES isomérique |
C1=CC2=C(C(=C1)C/C=C/C=O)N=CC=C2 |
SMILES canonique |
C1=CC2=C(C(=C1)CC=CC=O)N=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


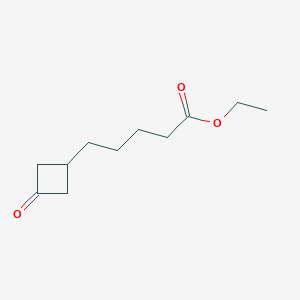

![6-Chloro-2,4,7-trimethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11902822.png)


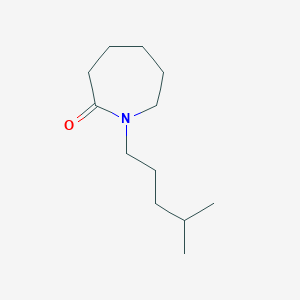



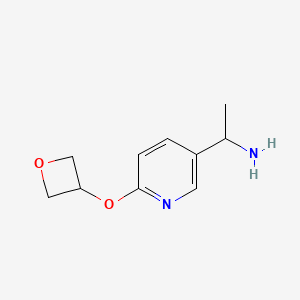
![2,3-Dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B11902865.png)


